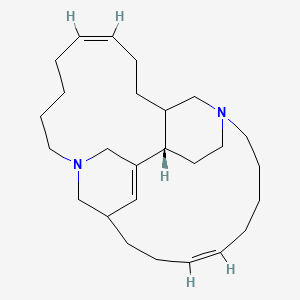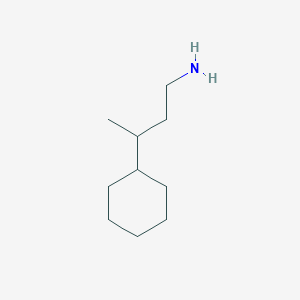
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an acetonitrile group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a phenylacetonitrile derivative. For instance, the bromination, fluorination, and iodination of phenylacetonitrile can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents such as bromine, fluorine gas, and iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as amines or ethers .
Applications De Recherche Scientifique
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 4-Bromo-2-fluoroacetophenone
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Uniqueness
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile is unique due to the presence of three different halogen atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique halogenation pattern can enhance its utility in various synthetic applications and improve the properties of the resulting compounds .
Propriétés
Formule moléculaire |
C8H4BrFIN |
|---|---|
Poids moléculaire |
339.93 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluoro-6-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
Clé InChI |
HYCLEMHULWHBTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CC#N)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



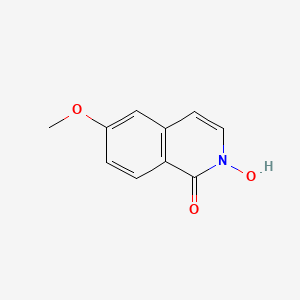
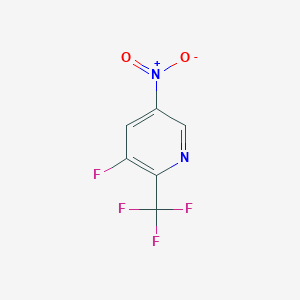
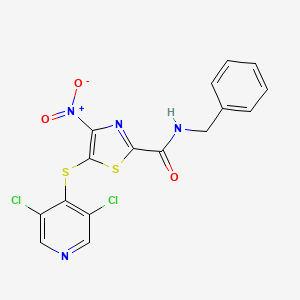

![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)

![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)

